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molecular formula C15H15N5 B8358390 2-(1-Benzyl-1H-tetrazol-5-yl)-3-methylphenylamine

2-(1-Benzyl-1H-tetrazol-5-yl)-3-methylphenylamine

Cat. No. B8358390
M. Wt: 265.31 g/mol
InChI Key: YZJLRXZJACUWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321740B2

Procedure details

1-Benzyl-5-(2-methyl-6-nitrophenyl)-1H-tetrazole (Intermediate 17, 0.1 g) was dissolved in ethyl acetate (20 mL) under a nitrogen atmosphere. Palladium on carbon (10%, 0.1 g) was added and the nitrogen atmosphere was replaced by hydrogen. The mixture was stirred for 4 hours and then filtered through celite. The solvent was removed by evaporation under vacuum to give the title compound as a white solid (0.09 g).
Name
1-Benzyl-5-(2-methyl-6-nitrophenyl)-1H-tetrazole
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Intermediate 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]([C:13]2[C:18]([N+:19]([O-])=O)=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:22])=[N:11][N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H]>C(OCC)(=O)C.[Pd]>[CH2:1]([N:8]1[C:12]([C:13]2[C:14]([CH3:22])=[CH:15][CH:16]=[CH:17][C:18]=2[NH2:19])=[N:11][N:10]=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-Benzyl-5-(2-methyl-6-nitrophenyl)-1H-tetrazole
Quantity
0.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=NN=C1C1=C(C=CC=C1[N+](=O)[O-])C
Name
Intermediate 17
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=NN=C1C1=C(C=CC=C1[N+](=O)[O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=NN=C1C1=C(C=CC=C1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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